

# Spectroscopic data for 4-(Benzylxy)-2-fluorobenzoic acid

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## Compound of Interest

Compound Name: 4-(Benzylxy)-2-fluorobenzoic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-(Benzylxy)-2-fluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **4-(Benzylxy)-2-fluorobenzoic acid**, a key intermediate in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not readily available in public databases, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. The insights provided herein are grounded in a deep understanding of how molecular structure influences spectroscopic output, offering a robust framework for the characterization of this and similar compounds.

## Molecular Structure and Spectroscopic Overview

**4-(Benzylxy)-2-fluorobenzoic acid** ( $C_{14}H_{11}FO_3$ , Molecular Weight: 246.24 g/mol) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The interplay between the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating benzylxy group, creates a nuanced electronic environment that is reflected in its NMR, IR, and mass spectra.

## Predicted Spectroscopic Data Summary

Spectroscopic Technique	Key Predicted Features
<sup>1</sup> H NMR	Distinct aromatic signals with characteristic splitting patterns due to fluorine coupling; a singlet for the benzylic protons.
<sup>13</sup> C NMR	Aromatic carbons exhibiting C-F coupling; distinct signals for the carbonyl, benzylic, and ether-linked carbons.
<sup>19</sup> F NMR	A single resonance, likely a multiplet, in the typical range for an aryl fluoride.
IR Spectroscopy	Characteristic absorptions for O-H (carboxylic acid), C=O, C-O, and C-F bonds.
Mass Spectrometry	A molecular ion peak at m/z 246, with a prominent fragment at m/z 91 corresponding to the benzyl cation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **4-(Benzylxy)-2-fluorobenzoic acid**. The combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR provides a complete picture of the atomic connectivity and electronic environment.

### <sup>1</sup>H NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Benzylxy)-2-fluorobenzoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is typically added as an internal standard ( $\delta$  0.00 ppm).
- Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO-d<sub>6</sub>):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0	br s	-	-COOH
~7.90	t	$J \approx 8.8$	H-6
~7.45-7.30	m	-	Phenyl-H (5H)
~6.95	dd	$J \approx 8.8, 2.4$	H-5
~6.85	dd	$J \approx 12.4, 2.4$	H-3
~5.20	s	-	-CH <sub>2</sub> -

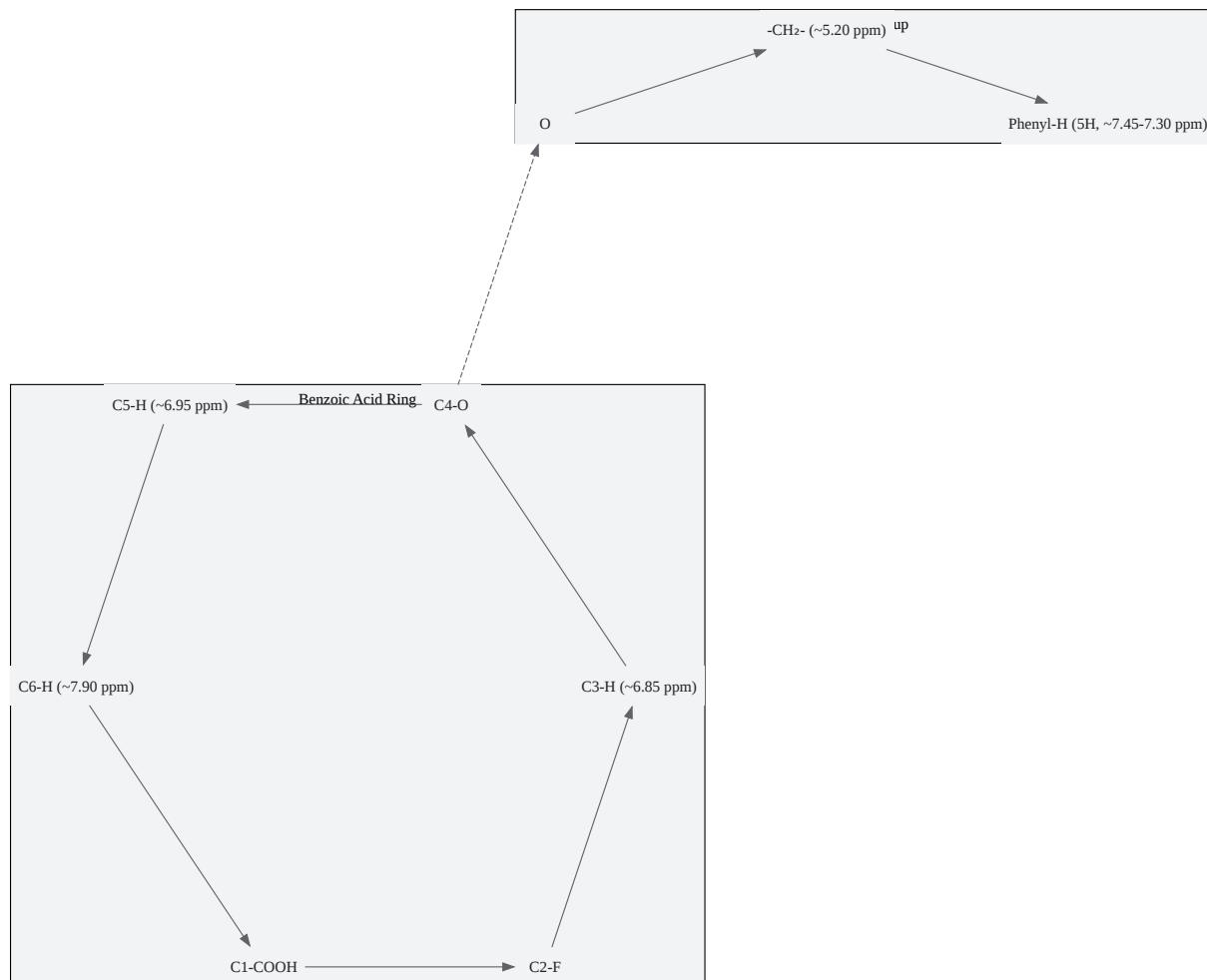
#### Interpretation and Rationale:

The predicted chemical shifts are extrapolated from data for 4-fluorobenzoic acid, 4-benzyloxybenzoic acid, and 2-fluorobenzoic acid.

- Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding, as seen in the spectrum of 4-benzyloxybenzoic acid.[1]
- Aromatic Protons (Benzoic Acid Ring):
  - H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the benzoic acid ring protons. It will likely appear as a triplet due to coupling with H-5 and the ortho fluorine atom.
  - H-5 and H-3: These protons are ortho and meta to the fluorine atom, respectively, and will exhibit complex splitting patterns due to both H-H and H-F coupling. H-3 is expected to show a large coupling constant with the fluorine atom (~12.4 Hz).
- Aromatic Protons (Phenyl Ring of Benzyl Group): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.45-7.30 ppm.[1]

- **Benzylic Protons (-CH<sub>2</sub>-):** The two benzylic protons are chemically equivalent and are not coupled to any other protons, so they should appear as a sharp singlet around 5.20 ppm, a characteristic chemical shift for benzylic ethers.[1]

Diagram of Proton Environments:



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Caption: Predicted  $^1\text{H}$  NMR assignments for **4-(Benzylxy)-2-fluorobenzoic acid**.

## <sup>13</sup>C NMR Spectroscopy

### Experimental Protocol:

- Sample Preparation: As for <sup>1</sup>H NMR, using a deuterated solvent like CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.
- Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
- Data Acquisition: A standard proton-decoupled <sup>13</sup>C spectrum is typically acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> carbons.

### Predicted <sup>13</sup>C NMR Data (101 MHz, DMSO-d<sub>6</sub>):

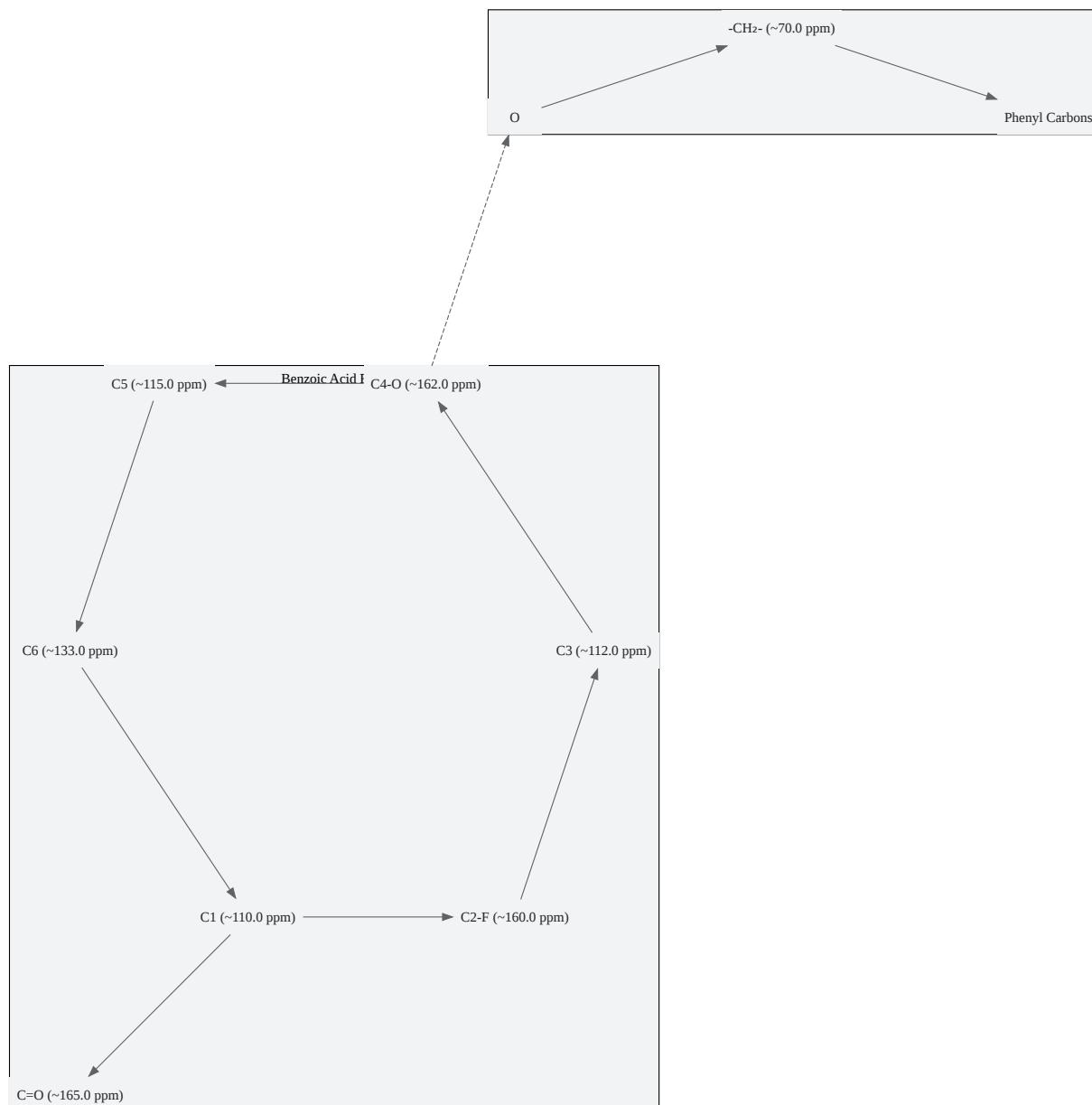
Chemical Shift ( $\delta$ , ppm)	C-F Coupling (JCF, Hz)	Assignment
~165.0	d, J $\approx$ 2-4	C=O
~162.0	d, J $\approx$ 250	C4-O
~160.0	d, J $\approx$ 12	C2-F
~136.5	s	Cipso-phenyl
~133.0	d, J $\approx$ 8	C6
~128.8	s	Cmeta-phenyl
~128.2	s	Cpara-phenyl
~128.0	s	Cortho-phenyl
~115.0	d, J $\approx$ 3	C5
~112.0	d, J $\approx$ 25	C3
~110.0	d, J $\approx$ 22	C1
~70.0	s	-CH <sub>2</sub> -

### Interpretation and Rationale:

The predicted chemical shifts are based on the additive effects of the substituents, with reference to data for 4-fluorobenzoic acid and 2-fluorobenzoic acid.[2][3]

- Carbonyl Carbon (C=O): Expected around 165.0 ppm, with a small doublet splitting due to coupling with the fluorine atom three bonds away.
- Fluorine- and Oxygen-Bearing Carbons (C2 and C4): These carbons will be significantly deshielded and show large coupling constants with the fluorine atom. C2, directly bonded to fluorine, will exhibit the largest one-bond C-F coupling ( ${}^1\text{J}_{\text{CF}} \approx 250$  Hz). C4, bonded to the benzyloxy group, will also be downfield.
- Other Aromatic Carbons: The remaining aromatic carbons will show smaller C-F couplings depending on the number of bonds separating them from the fluorine atom.
- Benzylic Carbon (-CH<sub>2</sub>-): The benzylic carbon is expected to appear around 70.0 ppm.

Diagram of Carbon Environments:

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Caption: Predicted  $^{13}\text{C}$  NMR assignments for **4-(Benzylloxy)-2-fluorobenzoic acid**.

## **<sup>19</sup>F NMR Spectroscopy**

Experimental Protocol:

- Sample Preparation: As for <sup>1</sup>H NMR.
- Instrument Parameters: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.
- Data Acquisition: A standard one-dimensional proton-decoupled <sup>19</sup>F spectrum is acquired.

Predicted <sup>19</sup>F NMR Data:

A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons of the benzoic acid ring. The chemical shift is predicted to be in the range of -110 to -130 ppm, relative to CFCl3, which is typical for aryl fluorides.

## **Infrared (IR) Spectroscopy**

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm<sup>-1</sup>).

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
1600-1450	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ether and carboxylic acid)
~1100	Strong	C-F stretch

#### Interpretation and Rationale:

The predicted IR spectrum is based on the known absorption frequencies of the functional groups present in the molecule, with reference to the spectra of 4-fluorobenzoic acid and 4-benzyloxybenzoic acid.[4][5]

- The very broad absorption in the 3300-2500 cm<sup>-1</sup> range is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- A strong, sharp peak around 1700 cm<sup>-1</sup> corresponds to the C=O stretching of the carbonyl group.[6]
- The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm<sup>-1</sup> region.[6]
- Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm<sup>-1</sup> region.[6]
- The C-F stretching vibration is expected to give rise to a strong absorption in the 1100-1300 cm<sup>-1</sup> range.[6]

## Mass Spectrometry (MS)

#### Experimental Protocol:

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

- **Ionization Method:** Electron Ionization (EI) is a common method for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for observing the molecular ion.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

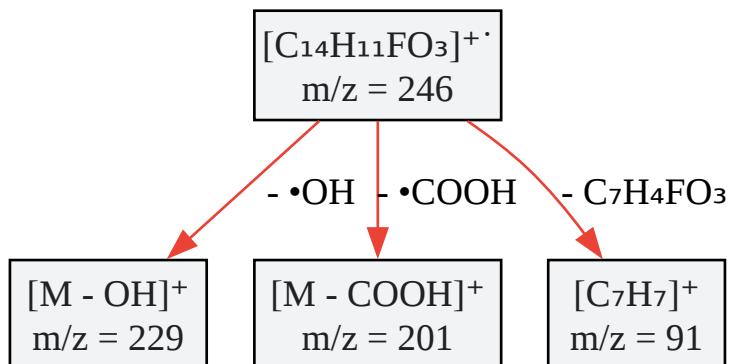
Predicted Mass Spectrum Data (EI):

m/z	Predicted Identity
246	[M] <sup>+</sup> (Molecular Ion)
229	[M - OH] <sup>+</sup>
201	[M - COOH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Benzyl Cation)

Interpretation and Rationale:

- **Molecular Ion:** The molecular ion peak [M]<sup>+</sup> is expected at m/z 246, corresponding to the molecular weight of the compound.
- **Fragmentation Pattern:**
  - Loss of a hydroxyl radical (-OH) from the carboxylic acid would result in a fragment at m/z 229.
  - Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 201.
  - The most prominent peak in the spectrum is predicted to be at m/z 91, corresponding to the highly stable benzyl cation ([C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>), formed by cleavage of the ether bond. This is a characteristic fragmentation for benzylic ethers.

Diagram of Predicted Fragmentation Pathway:

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Caption: Predicted key fragmentation pathways for **4-(BenzylOxy)-2-fluorobenzoic acid** in EI-MS.

## Conclusion

The spectroscopic data for **4-(BenzylOxy)-2-fluorobenzoic acid**, while not extensively documented in the public domain, can be reliably predicted based on fundamental principles and comparison with structurally related compounds. This guide provides a detailed, predictive framework for the <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, IR, and mass spectrometric characterization of this important synthetic intermediate. The interpretations and protocols outlined herein offer researchers a solid foundation for confirming the identity and purity of **4-(BenzylOxy)-2-fluorobenzoic acid** in their own experimental work.

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